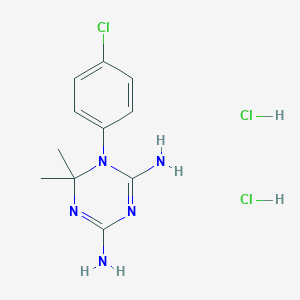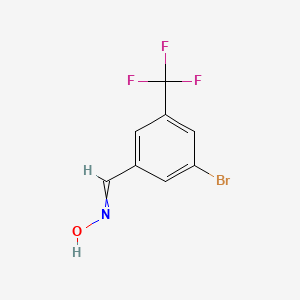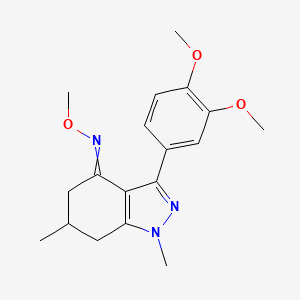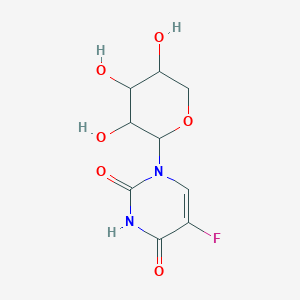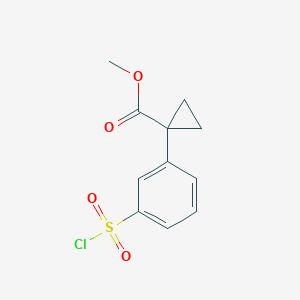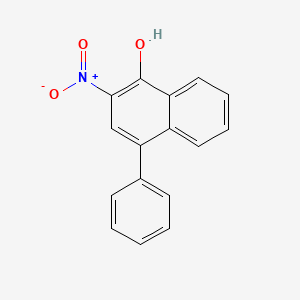
2-Nitro-4-phenylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-phenylnaphthalen-1-ol is an organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.26 g/mol . It is a derivative of naphthalene, characterized by the presence of a nitro group at the second position and a phenyl group at the fourth position on the naphthalene ring, along with a hydroxyl group at the first position . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-phenylnaphthalen-1-ol typically involves the nitration of 4-phenylnaphthalen-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C or SnCl2 in HCl.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: KMnO4 or CrO3 in acidic or neutral conditions.
Major Products
Reduction: 2-Amino-4-phenylnaphthalen-1-ol.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
2-Nitro-4-phenylnaphthalen-1-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Nitro-4-phenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .
Comparison with Similar Compounds
2-Nitro-4-phenylnaphthalen-1-ol can be compared with other naphthalene derivatives, such as:
2-Nitronaphthalene: Lacks the phenyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Phenylnaphthalen-1-ol: Lacks the nitro group, resulting in different chemical and biological properties.
2-Amino-4-phenylnaphthalen-1-ol:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11NO3 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-nitro-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H11NO3/c18-16-13-9-5-4-8-12(13)14(10-15(16)17(19)20)11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
QEDHYRZUZPLYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


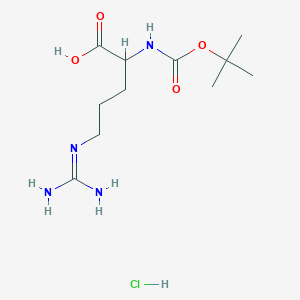
![(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
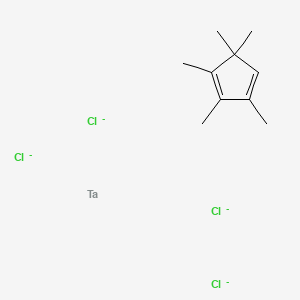


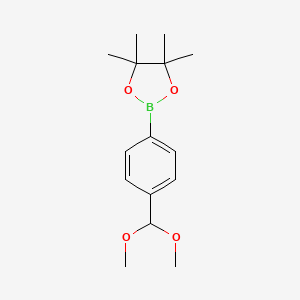
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12505393.png)
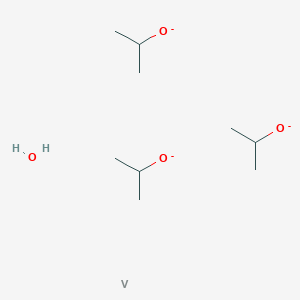
![N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12505405.png)
